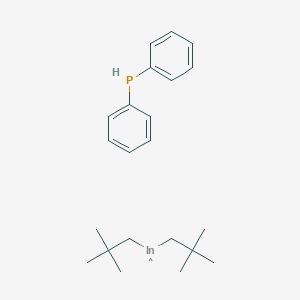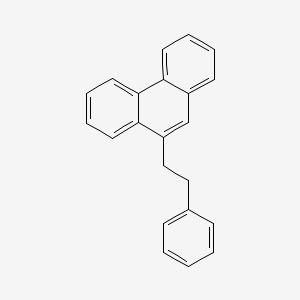
2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone: is a complex organic compound characterized by the presence of bromine, fluorine, and hydroxyl functional groups. This compound is notable for its unique structural features, which include a cyclohexanone core substituted with multiple halogens and a hydroxy group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone typically involves multiple steps:
Fluorination: The hexafluoro-2-hydroxy-2-propyl group can be introduced via a nucleophilic substitution reaction using a fluorinating agent such as hexafluoroacetone (C3F6O) in the presence of a base like potassium carbonate (K2CO3).
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of advanced purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) in acetone (Finkelstein reaction) or silver nitrate (AgNO3) in ethanol can be used for halogen substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of new compounds with different functional groups replacing the halogens.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel compounds.
Biology
In biological research, the compound’s halogenated structure can be used to study the effects of halogenation on biological activity. It may serve as a model compound for investigating the interactions of halogenated organic molecules with biological systems.
Medicine
In medicinal chemistry, the compound’s unique structural features make it a potential candidate for drug development. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique properties make it suitable for applications requiring specific chemical reactivity.
作用机制
The mechanism of action of 2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity.
相似化合物的比较
Similar Compounds
2,3-Dibromo-3,5,5-trimethylcyclohexanone: Lacks the hexafluoro-2-hydroxy-2-propyl group.
6-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone: Lacks the bromine atoms.
2,3-Dibromo-6-(2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone: Lacks the fluorine atoms.
Uniqueness
The presence of both bromine and fluorine atoms, along with the hydroxyl group, makes 2,3-Dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-3,5,5-trimethylcyclohexanone unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
属性
CAS 编号 |
101564-40-3 |
|---|---|
分子式 |
C12H14Br2F6O2 |
分子量 |
464.04 g/mol |
IUPAC 名称 |
2,3-dibromo-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H14Br2F6O2/c1-8(2)4-9(3,14)7(13)5(21)6(8)10(22,11(15,16)17)12(18,19)20/h6-7,22H,4H2,1-3H3 |
InChI 键 |
RRPHDQYUNKXTMD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(C(C(=O)C1C(C(F)(F)F)(C(F)(F)F)O)Br)(C)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




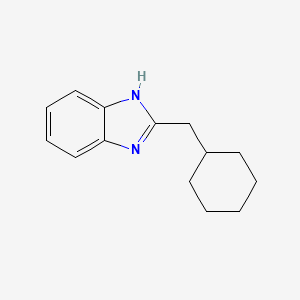
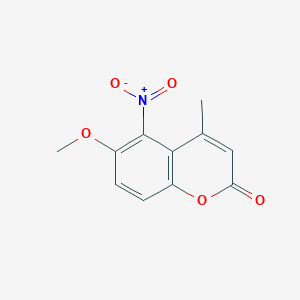
![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
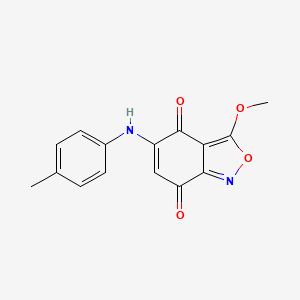
![2,2'-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]](/img/structure/B14338612.png)


